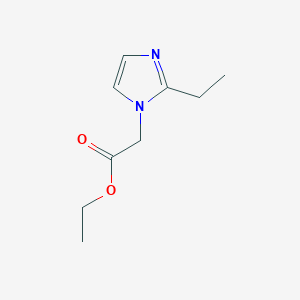

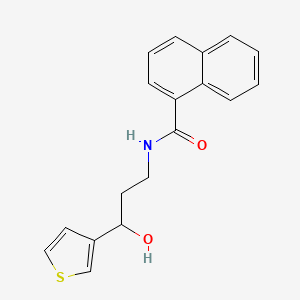

![molecular formula C19H16ClN3O3S B2524405 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 620570-79-8](/img/structure/B2524405.png)

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one" is a heterocyclic molecule that appears to be closely related to several compounds studied for their potential biological activities and chemical properties. Although the exact compound is not described in the provided papers, similar compounds with chlorophenyl and triazolo-thiazine moieties have been synthesized and evaluated for various properties, including vibrational spectroscopy, crystal structure, anticonvulsant activities, and pharmacological effects .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of various precursors under specific conditions. For instance, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was achieved using different reagents and conditions, followed by characterization with spectroscopic techniques and confirmation by X-ray crystal structure analysis . Similarly, a group of 5-(2-chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines was synthesized through an acid-catalyzed reaction involving hydrazino precursors and orthoformates or orthoacetates . These methods could provide insights into the potential synthesis routes for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and quantum mechanical methods. For example, the vibrational wavenumbers, infrared intensities, and Raman scattering of a thieno-triazolo-diazepine compound were calculated using density functional theory, which also helped in understanding the molecular electrostatic potential and HOMO-LUMO energies . X-ray crystallography has been employed to determine the crystal structure of a triazolo-thiadiazole compound, revealing intermolecular hydrogen bonding . These studies suggest that similar analytical techniques could be applied to determine the molecular structure of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various analyses. For instance, the Fukui functions were calculated to explain the chemical selectivity or reactivity site in a thieno-triazolo-diazepine compound . The synthesis of triazolo-thiadiazines involved a reaction mechanism that was proposed based on the reactivity of amino triazoles with chloro-substituted phenyl ethanoates . These findings could be relevant to understanding the chemical reactions that the compound "2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied extensively. The thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, were examined at different temperatures for a thieno-triazolo-diazepine compound, providing insights into its stability and reactivity . The anticonvulsant activities of pyrido-triazolo-diazepines were evaluated, indicating their potential as therapeutic agents . Additionally, the anti-inflammatory and analgesic activities of triazolo-thiadiazole derivatives were tested, with some compounds showing activity comparable to standard drugs . These studies could inform the potential physical and chemical properties of the compound , including its biological activity.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Compounds within the triazolothiadiazine and related families have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of new 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing the 1,2,4-Triazolo nucleus has shown that some of these compounds exhibit significant inhibition of bacterial and fungal growth, comparable to standard drugs (Purohit et al., 2011).

Antioxidant Properties

Further research into the antioxidant abilities of certain derivatives has revealed that compounds like 4-(((6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol show significant antioxidant ability in DPPH and FRAP assays, highlighting their potential for therapeutic use due to their high antioxidant capacities (Shakir et al., 2017).

Structural and Vibrational Spectroscopy Studies

Compounds closely related to the specified chemical have also been the subject of structural and vibrational spectroscopy studies. For example, the vibrational spectroscopic (FT-IR, FT-Raman) analysis and quantum mechanical study of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine have been conducted to interpret and predict vibrational spectra, which is crucial for understanding the molecular structure and properties of such compounds (Kuruvilla et al., 2018).

Anticancer Activities

The search for new anticancer agents has led to the synthesis of novel triazolothiadiazoles with targeted activity against specific cancer cell lines. For instance, a series of compounds have been designed to inhibit the anti-apoptotic Bcl-2 protein, showing selective sub-micromolar IC50 growth-inhibitory activity against Bcl-2-expressing human cancer cell lines (Hamdy et al., 2021).

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3S/c1-25-14-8-5-12(9-15(14)26-2)16-10-17(24)23-19(27-16)21-18(22-23)11-3-6-13(20)7-4-11/h3-9,16H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHNWJMNZJUDSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

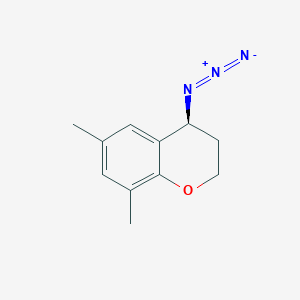

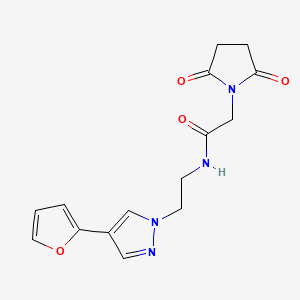

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2524322.png)

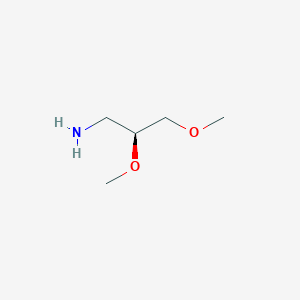

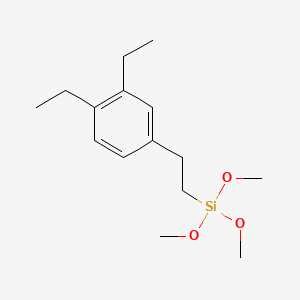

![3-(3,4-Dimethylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2524330.png)

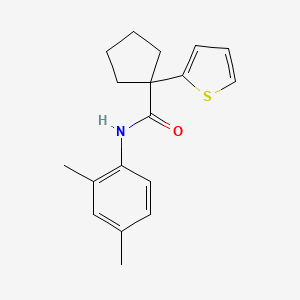

![(5-chlorothiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2524332.png)

![N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2524333.png)

![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)

![5-Iodo-[1,1'-biphenyl]-2-ol](/img/structure/B2524341.png)

![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)